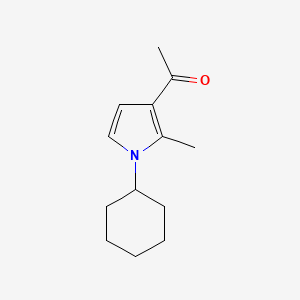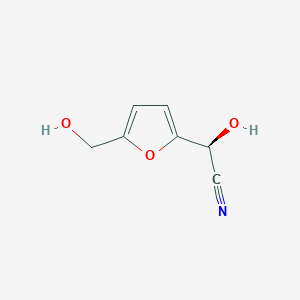
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile is an organic compound with a furan ring substituted with a hydroxymethyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile typically involves the reaction of 5-hydroxymethylfurfural with a suitable nitrile source under specific conditions. The reaction is conducted in a solvent such as benzene, with a Dean-Stark trap for azeotropic water removal, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-based aldehydes and acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
Applications De Recherche Scientifique
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound’s furan ring and functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to (S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile, widely studied for its applications in renewable energy and materials.
2,5-Bis(hydroxymethyl)furan (BHMF): Another furan derivative with applications in polymer production and as a bio-based diol.
Furan-2,5-dicarboxylic acid (FDCA): Used as a renewable alternative to terephthalic acid in polymer synthesis.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-[5-(hydroxymethyl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C7H7NO3/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2,6,9-10H,4H2/t6-/m0/s1 |
Clé InChI |
SDDJDHANNLBXID-LURJTMIESA-N |
SMILES isomérique |
C1=C(OC(=C1)[C@H](C#N)O)CO |
SMILES canonique |
C1=C(OC(=C1)C(C#N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


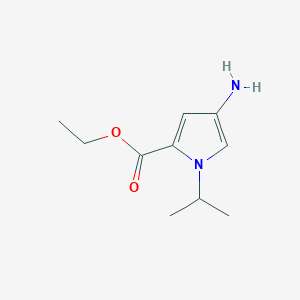
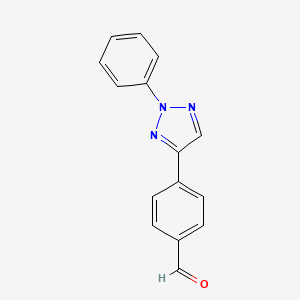
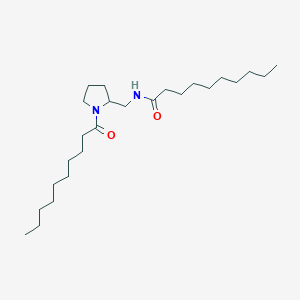
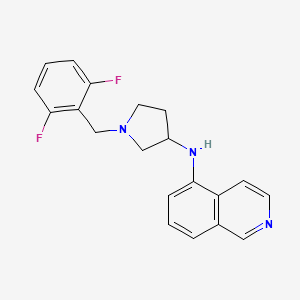
![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
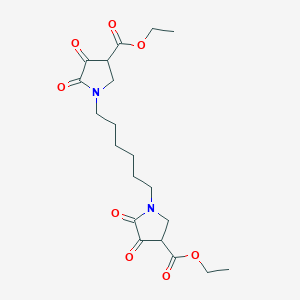

![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)

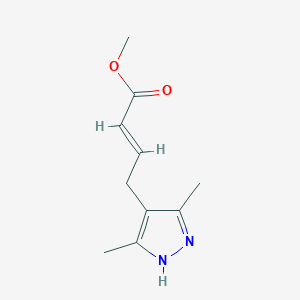
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
